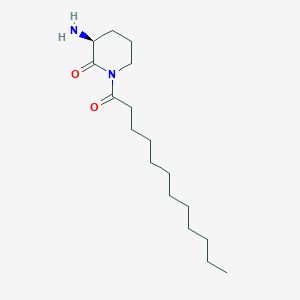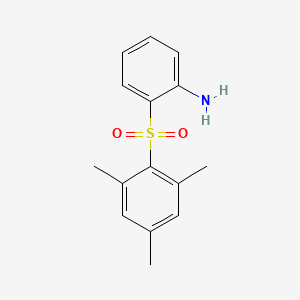![molecular formula C10H14O B14594519 Dispiro[2.2.2~6~.2~3~]decan-4-one CAS No. 60582-69-6](/img/structure/B14594519.png)
Dispiro[2.2.2~6~.2~3~]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[2.2.2~6~.2~3~]decan-4-one is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two cyclopropane rings fused to a central decanone core, creating a rigid and highly strained molecular framework. The spirocyclic nature of this compound imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.2~6~.2~3~]decan-4-one typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst under visible-light-induced conditions . This method allows for the rapid construction of the spirocyclic skeleton in good yields under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable synthetic routes is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.2.2~6~.2~3~]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, ethers, or esters.
Scientific Research Applications
Dispiro[2.2.2~6~.2~3~]decan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Dispiro[2.2.2~6~.2~3~]decan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Dispiro[3.2.2~6~.2~3~]decan-4-one: Similar spirocyclic structure but with different ring sizes.
Spiro[5.5]undecane derivatives: Contain spirocyclic frameworks with different heteroatoms.
Dispiro[oxindole/acenaphthylenone-benzofuranone]pyrrolidine compounds: Feature spirocyclic structures with additional functional groups.
Uniqueness
Dispiro[2.2.2~6~.2~3~]decan-4-one is unique due to its highly strained spirocyclic structure, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for the synthesis of novel materials and bioactive molecules.
Properties
CAS No. |
60582-69-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
dispiro[2.2.26.23]decan-9-one |
InChI |
InChI=1S/C10H14O/c11-8-7-9(1-2-9)3-4-10(8)5-6-10/h1-7H2 |
InChI Key |
OXILUGUCTUSSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC3(CC3)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


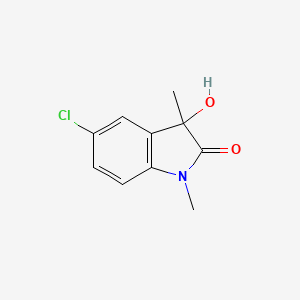
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
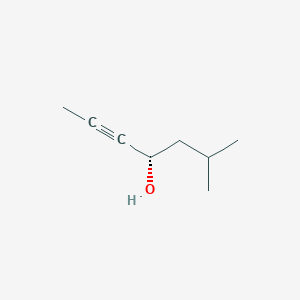
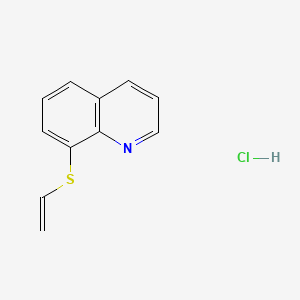

![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)

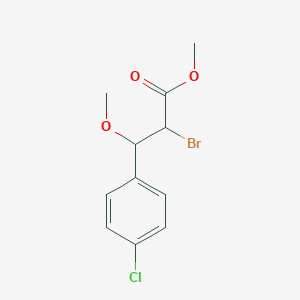

![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
![1-[4-(Methanesulfinyl)phenyl]heptan-1-one](/img/structure/B14594498.png)
